molecular formula C10H14N2O2S B1455976 2-(cyclohexylamino)thiazole-4-carboxylic acid CAS No. 1355175-62-0

2-(cyclohexylamino)thiazole-4-carboxylic acid

Cat. No.: B1455976
CAS No.: 1355175-62-0
M. Wt: 226.3 g/mol
InChI Key: KMVQBIKCTPSBCZ-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexylamino group attached to the thiazole ring, which imparts unique chemical and physical properties.

Scientific Research Applications

2-(cyclohexylamino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties . Further studies could also explore its potential applications in various fields, such as medicinal chemistry or materials science.

Biochemical Analysis

Biochemical Properties

2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to the active sites of certain enzymes, thereby inhibiting substrate binding and enzymatic activity . This interaction is crucial in understanding its potential as an enzyme inhibitor in biochemical assays.

Cellular Effects

The effects of 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to inhibit or activate enzymes makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies are crucial for understanding the compound’s safety profile.

Metabolic Pathways

2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The study of its transport mechanisms provides insights into its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)thiazole-4-carboxylic acid typically involves multicomponent reactions such as the Ugi reaction. This reaction assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts . The reaction conditions are generally mild, and the process is efficient and economical.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclohexylamino)thiazole-4-carboxylic acid is unique due to its thiazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the cyclohexylamino group further enhances its properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVQBIKCTPSBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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